molecular formula C17H16Cl2N2O3 B5125407 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide

Cat. No.: B5125407
M. Wt: 367.2 g/mol
InChI Key: REOXERKLODYWCP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, two chlorine atoms, and a nitro group attached to a phenyl ring, which is further connected to a benzamide structure

Properties

IUPAC Name

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-17(2,3)11-6-4-10(5-7-11)16(22)20-14-8-13(19)15(21(23)24)9-12(14)18/h4-9H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOXERKLODYWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide typically involves multiple steps:

    Nitration: The starting material, 2,5-dichloroaniline, undergoes nitration to introduce the nitro group at the 4-position.

    Acylation: The nitrated product is then subjected to acylation with 4-tert-butylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 4-tert-butyl-N-(2,5-dichloro-4-aminophenyl)benzamide.

    Substitution: Products depend on the nucleophile used, such as 4-tert-butyl-N-(2,5-dichloro-4-aminophenyl)benzamide if an amine is used.

Scientific Research Applications

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide structure can facilitate binding to proteins. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(3,5-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(2-chlorophenyl)benzamide

Uniqueness

4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and chlorine groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

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